Fmoc-L-3-Aminomethylphe(Boc)

Catalog No.
S672951
CAS No.
266999-24-0
M.F
C30H32N2O6
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-3-Aminomethylphe(Boc)

CAS Number

266999-24-0

Product Name

Fmoc-L-3-Aminomethylphe(Boc)

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1

InChI Key

URDGEKHRYXDFMC-SANMLTNESA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Fmoc-L-3-Aminomethylphe(Boc), also known as Fmoc-3-(Boc-aminomethyl)-L-phenylalanine, is a chemical compound used in peptide synthesis [, ]. Peptide synthesis is a process of creating peptides, which are molecules formed by linking amino acids together. Peptides play a crucial role in various biological functions, and scientists use peptide synthesis to study their properties and develop new drugs [].

Building Block for Peptide Synthesis

Fmoc-L-3-Aminomethylphe(Boc) functions as a building block in peptide synthesis. It contains two key features:

  • Fmoc protecting group: This group (9-fluorenylmethyloxycarbonyl) protects the amino terminus (N-terminus) of the amino acid, which is the end where another amino acid can be attached during peptide chain formation [].
  • Boc protecting group: This group (tert-butoxycarbonyl) protects the side chain of the amino acid, specifically the amine group located on the third carbon (C3) of the phenylalanine ring []. These protecting groups ensure the selective formation of peptide bonds between desired amino acids during synthesis.

By incorporating Fmoc-L-3-Aminomethylphe(Boc) into a peptide sequence, researchers can introduce a modified phenylalanine unit with an additional amine group at the C3 position. This modification can be useful for various purposes, such as:

  • Introducing branching points: The additional amine group can serve as an attachment point for other molecules, allowing researchers to create branched peptides with unique properties [].
  • Altering peptide interactions: The presence of the extra amine group can affect how the peptide interacts with other molecules, potentially influencing its biological activity [].

Fmoc-L-3-Aminomethylphenylalanine with a tert-butoxycarbonyl protecting group, commonly referred to as Fmoc-L-3-Aminomethylphe(Boc), is a synthetic compound primarily utilized in peptide synthesis. This compound is a derivative of phenylalanine, an essential amino acid, and features both fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are crucial for preventing undesired side reactions during the assembly of peptide chains, allowing for more controlled synthesis processes .

Fmoc-L-3-Aminomethylphe(Boc) itself does not possess a specific mechanism of action. Its primary function is to serve as a building block during peptide synthesis. The additional amine group on the side chain becomes the site for further modifications after peptide chain assembly. These modifications can influence the biological activity, affinity towards target molecules, or stability of the final peptide [].

  • Deprotection Reactions: The Fmoc and Boc groups can be selectively removed to yield free amino and carboxyl groups, which are necessary for subsequent reactions. The Fmoc group is typically removed using piperidine in polar solvents like dimethylformamide .
  • Coupling Reactions: This compound can form peptide bonds with other amino acids or peptides through standard coupling agents such as carbodiimides (e.g., DCC, EDC) and coupling additives like HOBt or HOAt.
  • Substitution Reactions: Under specific conditions, functional groups can be replaced, allowing for further modifications of the compound.

While Fmoc-L-3-Aminomethylphe(Boc) itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can possess various biological functions. These peptides may be explored for their roles in therapeutic applications, including antimicrobial properties or as potential drug candidates targeting specific biological pathways.

The synthesis of Fmoc-L-3-Aminomethylphe(Boc) typically involves several steps:

  • Protection of Functional Groups: The amino and carboxyl groups of phenylalanine are protected using the Fmoc and Boc groups.
  • Coupling: The protected amino acid is coupled with other amino acids using standard peptide synthesis protocols.
  • Deprotection: After the desired peptide sequence is formed, the protecting groups are removed to yield the final peptide product.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptides .

Fmoc-L-3-Aminomethylphe(Boc) is predominantly used in:

  • Peptide Synthesis: As a building block in creating complex peptides for research and therapeutic purposes.
  • Drug Development: Its derivatives may be used in developing new drugs targeting specific diseases or conditions.
  • Biotechnology: Utilized in various biotechnological applications where peptide sequences are critical.

Several compounds share structural similarities with Fmoc-L-3-Aminomethylphe(Boc). Here are some notable examples:

Compound NameUnique Features
Fmoc-L-2-Aminomethylphenylalanine (Boc)Different position of aminomethyl group on the phenyl ring.
Fmoc-L-4-Aminomethylphenylalanine (Boc)Another positional isomer with distinct properties.
Fmoc-L-2-Methylphenylalanine (Boc)Contains a methyl group instead of an aminomethyl group.

Uniqueness

Fmoc-L-3-Aminomethylphe(Boc) is unique due to its specific arrangement of functional groups and the position of the aminomethyl group on the phenylalanine backbone. This configuration allows for tailored peptide synthesis that can lead to unique biochemical properties, making it a valuable tool in peptide chemistry .

XLogP3

5.1

Wikipedia

Boc-L-2-Aminomethylphe(Fmoc)

Dates

Last modified: 08-15-2023

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